molecular formula C19H17ClN2O3S B11484951 N-(4-chlorobenzyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

N-(4-chlorobenzyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B11484951
M. Wt: 388.9 g/mol
InChI Key: DWJDWHLOQHSUJF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated precursor with an azido complex intermediate is followed by cyclization and sulfonation . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: NBS, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium azide, alkyl halides, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while nucleophilic substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, thereby inhibiting bacterial DNA synthesis and cell division . This mechanism is similar to that of other sulfonamide drugs.

Comparison with Similar Compounds

Uniqueness: N-(4-chlorobenzyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit dihydropteroate synthetase makes it a valuable compound in antibacterial research .

Properties

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-9-methyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-6-sulfonamide

InChI

InChI=1S/C19H17ClN2O3S/c1-12-8-18(23)22-7-6-14-9-16(10-17(12)19(14)22)26(24,25)21-11-13-2-4-15(20)5-3-13/h2-5,8-10,21H,6-7,11H2,1H3

InChI Key

DWJDWHLOQHSUJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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